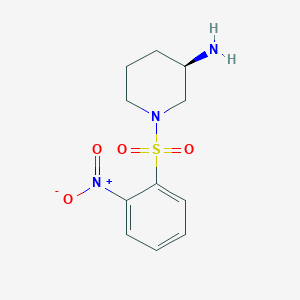
1-Benzhydryloxy-3-methylamino-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryloxy-3-methylamino-propan-2-ol is an organic compound with the molecular formula C18H23NO2 It is a derivative of propanol and contains both benzhydryloxy and methylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Benzhydryloxy-3-methylamino-propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of benzhydrol with epichlorohydrin to form 1-benzyloxy-2,3-epoxypropane. This intermediate is then reacted with methylamine to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzhydryloxy-3-methylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryloxy ketones, while reduction can produce benzhydryloxy alcohols.
Aplicaciones Científicas De Investigación
1-Benzhydryloxy-3-methylamino-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzhydryloxy-3-methylamino-propan-2-ol involves its interaction with specific molecular targets. The benzhydryloxy group can participate in hydrogen bonding and hydrophobic interactions, while the methylamino group can form ionic bonds with negatively charged sites. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylamino-1-propanol: A simpler analog with similar functional groups but lacking the benzhydryloxy moiety.
1-Benzyloxy-3-methylamino-propan-2-ol: A closely related compound with a benzyloxy group instead of benzhydryloxy.
Uniqueness
1-Benzhydryloxy-3-methylamino-propan-2-ol is unique due to the presence of both benzhydryloxy and methylamino groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H21NO2 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
1-benzhydryloxy-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C17H21NO2/c1-18-12-16(19)13-20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-19H,12-13H2,1H3 |
Clave InChI |
PFZAHEIPCJLKQW-UHFFFAOYSA-N |
SMILES canónico |
CNCC(COC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


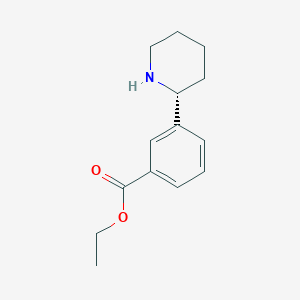


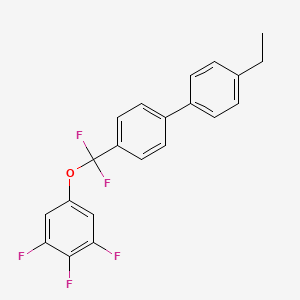
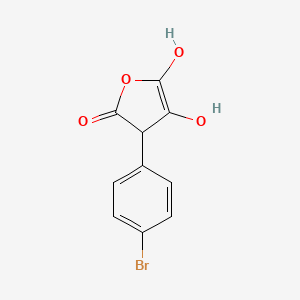
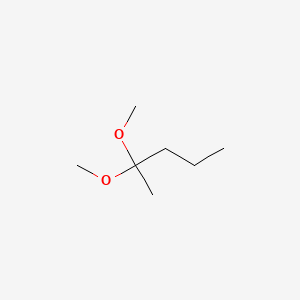
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)
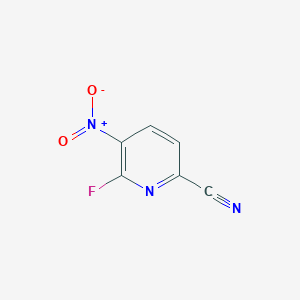



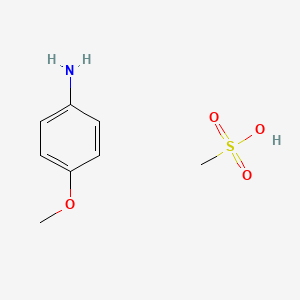
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
